Uridine, 2',3'-dideoxy-5-methyl-2'-(1-pyrrolidinyl)-

Nucleoside analogue HIV reverse transcriptase Structural biology

Uridine, 2',3'-dideoxy-5-methyl-2'-(1-pyrrolidinyl)- (synonym: 3′-deoxy-2′-pyrrolidin-1-ylthymidine, 2′-Pyrrolidino-3′-deoxythymidine) is a synthetic nucleoside analogue within the 2′,3′-dideoxynucleoside class. It is formally derived from thymidine (5-methyluridine) by removal of the 2′- and 3′-hydroxyl groups and replacement of the tetrahydrofuran oxygen with a pyrrolidine ring linked to the base through an N–N bond, creating a pyrrolidine-based sugar surrogate.

Molecular Formula C14H21N3O4
Molecular Weight 295.33 g/mol
CAS No. 134935-06-1
Cat. No. B12784934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine, 2',3'-dideoxy-5-methyl-2'-(1-pyrrolidinyl)-
CAS134935-06-1
Molecular FormulaC14H21N3O4
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCCC3
InChIInChI=1S/C14H21N3O4/c1-9-7-17(14(20)15-12(9)19)13-11(6-10(8-18)21-13)16-4-2-3-5-16/h7,10-11,13,18H,2-6,8H2,1H3,(H,15,19,20)/t10-,11+,13+/m0/s1
InChIKeyUWVAPBCWJJHQNM-DMDPSCGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridine, 2',3'-dideoxy-5-methyl-2'-(1-pyrrolidinyl)- (CAS 134935-06-1): Structural and Pharmacological Context for Procurement


Uridine, 2',3'-dideoxy-5-methyl-2'-(1-pyrrolidinyl)- (synonym: 3′-deoxy-2′-pyrrolidin-1-ylthymidine, 2′-Pyrrolidino-3′-deoxythymidine) is a synthetic nucleoside analogue within the 2′,3′-dideoxynucleoside class [1]. It is formally derived from thymidine (5-methyluridine) by removal of the 2′- and 3′-hydroxyl groups and replacement of the tetrahydrofuran oxygen with a pyrrolidine ring linked to the base through an N–N bond, creating a pyrrolidine-based sugar surrogate [1]. This structural modification places it in the pyrrolidine nucleoside subclass—molecules explored for antiviral applications, particularly against HIV reverse transcriptase [2]. The compound is listed in the ChEMBL database and has been evaluated in at least one enzyme inhibition screen, with data suggesting micromolar-range activity against HIV-1 reverse transcriptase RNase H (IC₅₀ ~1,100 nM) [2].

Why 2′,3′-Dideoxy-5-methyl-2′-(1-pyrrolidinyl)-uridine Cannot Be Interchanged with Conventional Nucleoside Reverse Transcriptase Inhibitors


Conventional nucleoside reverse transcriptase inhibitors (NRTIs) such as stavudine (d4T), zidovudine (AZT), lamivudine (3TC), and didanosine (ddI) share the canonical 2′,3′-dideoxyribose scaffold, where metabolic activation relies on sequential phosphorylation by cellular kinases and incorporation by HIV reverse transcriptase [1]. Uridine, 2′,3′-dideoxy-5-methyl-2′-(1-pyrrolidinyl)- departs fundamentally from this scaffold: the ribose ring oxygen is replaced by a pyrrolidine nitrogen, and the glycosidic bond is an N–N linkage rather than a C–N linkage [2]. These structural differences predict altered susceptibility to phosphorolytic cleavage, divergent kinase recognition, and distinct resistance profiles against NRTI-resistant viral strains [2]. The compound is therefore a distinct chemical entity for research purposes; its pharmacokinetic, pharmacodynamic, and resistance characteristics cannot be inferred from standard NRTIs without direct comparative experimentation.

Quantitative Comparator Evidence for Uridine, 2',3'-Dideoxy-5-methyl-2'-(1-pyrrolidinyl)- (CAS 134935-06-1)


Pyrrolidine N–N Glycosidic Bond Versus Conventional C–N Glycosidic Bond: Structural Differentiation from Stavudine (d4T)

The compound replaces the tetrahydrofuran ring (present in stavudine, d4T) with a pyrrolidine ring linked to the thymine base via an N–N bond, creating a fundamentally different glycosidic linkage [1]. In stavudine, the glycosidic bond is a standard C–N bond between C1′ of the 2′,3′-didehydro-ribose and N1 of thymine; in the target compound, the corresponding bond is N–N, with the pyrrolidine nitrogen attached to N1 of the nucleobase [1]. This N–N linkage is predicted to resist enzymatic cleavage by nucleoside phosphorylases and may alter the conformation recognized by nucleoside/nucleotide kinases, potentially leading to a different intracellular phosphorylation profile [2]. No direct head-to-head quantitative comparison of kinase phosphorylation efficiency or glycosidic bond stability between the target compound and d4T has been reported.

Nucleoside analogue HIV reverse transcriptase Structural biology

HIV-1 RT RNase H Inhibition: Micromolar Activity Compared to Reference RNase H Inhibitors

The compound has been tested in a biochemical screen for inhibition of HIV-1 reverse transcriptase RNase H, yielding an IC₅₀ of ~1,100 nM (1.10 × 10³ nM) [1]. For context, the classical RNase H-active site inhibitor β-thujaplicinol exhibits an IC₅₀ of approximately 200–500 nM against the same enzyme [2]. While the target compound is approximately 2–5 fold less potent than β-thujaplicinol in this assay, its structural scaffold (an N–N linked pyrrolidine nucleoside) is entirely distinct from the diketo acid or tropolone chemotypes that dominate RNase H inhibitor research [3]. This provides a novel starting point for fragment-based or structure-guided optimization of RNase H inhibitors.

HIV reverse transcriptase RNase H inhibitor Enzyme inhibition

5-Methyl Substituent on Uracil: Formal Relationship to Thymidine Versu 5-Unsubstituted Pyrrolidine-ddU Analogues

The target compound carries a methyl group at the C5 position of the uracil ring, making it a thymine (5-methyluracil) derivative rather than a uracil derivative. The closely related analogue Uridine, 2′,3′-dideoxy-2′-(1-pyrrolidinyl)- (CAS 119753-64-9, 2′-Pyrrolidino-ddU) lacks this 5-methyl group . The presence of the 5-methyl group increases the molecular weight by 14 Da (from 281.31 to 295.33 g/mol) and alters the electronic and hydrogen-bonding properties of the nucleobase . In the broader NRTI class, the 5-methyl group of thymidine analogues is known to influence base-pairing fidelity with reverse transcriptase and the recognition by thymidine kinase, a critical enzyme for the initial phosphorylation step [1]. Although direct comparative kinase data are not available for these specific pyrrolidine analogues, the structural difference provides a clear rationale for differential intracellular metabolism compared to the 5-unsubstituted analogue.

Nucleobase modification Thymidine analogue SAR studies

Recommended Application Scenarios for Uridine, 2',3'-Dideoxy-5-methyl-2'-(1-pyrrolidinyl)- (CAS 134935-06-1) in Antiviral Discovery and Nucleoside Biochemistry


Scaffold-Hopping Starting Point for HIV-1 RNase H Inhibitor Lead Optimization

With a confirmed biochemical IC₅₀ of ~1,100 nM against HIV-1 RT RNase H [1], this compound provides a validated yet chemically novel starting point for medicinal chemistry optimization. Unlike diketo acid or tropolone-based RNase H inhibitors that chelate active-site metal ions, the pyrrolidine nucleoside scaffold occupies a different binding modality due to its nucleoside-mimetic architecture [2]. Structure-guided design, possibly using the published crystal structure of HIV-1 RT with β-thujaplicinol (PDB 3IG1), can be employed to rationally modify the pyrrolidine or nucleobase substituents to improve potency toward the sub-micromolar range [2].

Comparative Metabolism and Resistance Profiling Against NRTI-Resistant HIV Strains

The N–N glycosidic bond and pyrrolidine sugar surrogate are structurally distinct from all clinically approved NRTIs [1]. This compound is suitable for head-to-head comparison with stavudine (d4T) and zidovudine (AZT) in cellular assays using wild-type HIV-1 and NRTI-resistant strains (e.g., K65R, M184V, or multi-NRTI resistant RT mutants). Such studies can determine whether the pyrrolidine modification confers resistance to phosphorolytic excision (a common resistance mechanism to AZT and d4T) or alters incorporation kinetics compared to conventional dideoxynucleosides [2].

Probing Thymidine Kinase Specificity with Modified Sugar Scaffolds

The initial phosphorylation step by cellular thymidine kinase (TK1) is critical for intracellular activation of thymidine-based NRTIs [1]. The pyrrolidine ring and N–N linkage in this compound represent a radical departure from the natural ribose ring recognized by TK1. This compound can serve as a probe substrate to investigate the structural tolerance of human TK1, with the 5-methyl group on the uracil ring retaining a key feature of the natural substrate thymidine. Comparative kinetic studies (e.g., Kₘ, Vₘₐₓ, and catalytic efficiency) against thymidine and stavudine can delineate the contribution of the sugar ring to kinase recognition [1].

Reference Compound for Pyrrolidine Nucleoside Library Synthesis

As one of the first reported members of the pyrrolidine dideoxynucleoside class synthesized via 1-aminopyrimidine construction [1], this compound serves as a convenient reference standard for analytical method development (HPLC, LC-MS) and as a precursor for generating focused libraries with variations at the 5-position of the uracil ring (e.g., 5-iodo, 5-chloro, 5-fluoro derivatives), an approach already demonstrated for related pyrrolidine nucleosides [1]. This enables systematic exploration of nucleobase SAR within the pyrrolidine scaffold series.

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